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Compound of Interest

Compound Name: Einecs 277-233-1

Cat. No.: B15193428 Get Quote

This guide provides a comparative overview of experimental spectroscopic data and theoretical

modeling for 2-Anthracenesulfonic acid (Einecs 277-233-1), a significant compound in

chemical research and development. Due to the limited availability of comprehensive, publicly

accessible datasets for this specific molecule, this document also references data from closely

related compounds to illustrate the cross-validation process. The methodologies presented are

designed to offer researchers, scientists, and drug development professionals a framework for

comparing experimental results with theoretical predictions.

Spectroscopic Data Summary
The following tables summarize the available experimental spectroscopic data for 2-

Anthracenesulfonic acid and its sodium salt derivative. This information is crucial for

understanding the molecular structure and electronic properties of these compounds.

Table 1: Infrared (IR) Spectroscopy Data for Sodium 2-anthraquinonesulfonate

Technique Sample Source Key Spectral Features

FTIR
Ega-Chemie GmbH & Co KG,

Steinheim

Data acquired using a Bruker

IFS 85 instrument with a KBr-

Pellet technique.[1]
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Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Sodium 2-

anthraquinonesulfonate

Technique Instrument Key Observations

¹H NMR Varian A-60
Spectrum available through

SpectraBase.[1]

Table 3: UV-Vis Spectroscopy Data for Alizarin Red S (a related anthraquinone derivative)

pH Condition
Wavelength of Maximum
Absorption (λmax)

Reference

4.0 (acidic) 422 nm [2]

6.6 (aqueous) 428 nm [2]

10.0 (basic) 508 nm [2]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The

following protocols outline the standard procedures for obtaining the spectroscopic data

presented above.

Infrared (IR) Spectroscopy

The IR spectrum for Sodium 2-anthraquinonesulfonate was obtained using the Fourier-

Transform Infrared (FTIR) spectroscopy method.[1]

Sample Preparation: A small amount of the solid sample is finely ground and mixed with

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Bruker IFS 85 FTIR spectrometer was utilized for the analysis.[1]

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The

instrument is purged with a dry gas to minimize interference from atmospheric water and
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carbon dioxide. The spectrum is recorded over a standard mid-IR range (typically 4000-400

cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum for Sodium 2-anthraquinonesulfonate was recorded to determine the

proton environment within the molecule.[1]

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O,

DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added.

Instrumentation: A Varian A-60 NMR spectrometer was used for the measurement.[1]

Data Acquisition: The prepared sample solution is placed in an NMR tube and inserted into

the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. A series of

radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded

and Fourier-transformed to obtain the NMR spectrum.

UV-Vis Spectroscopy

The UV-Vis absorption spectra for Alizarin Red S, a structurally related compound, were

measured to study its electronic transitions under varying pH conditions.[2]

Sample Preparation: Solutions of the compound are prepared in the desired solvent (e.g.,

water, buffer solutions) at a known concentration. For pH-dependent studies, a series of

buffer solutions with different pH values are used.

Instrumentation: A Perkin-Elmer Lambda 20 UV-Vis spectrophotometer with 1.0 cm quartz

cells was used.[2]

Data Acquisition: The spectrophotometer is first calibrated with a blank solution (the solvent

without the analyte). The sample solution is then placed in the light path, and the absorbance

is measured over a specific wavelength range (e.g., 200-800 nm).
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Theoretical calculations, particularly those based on Density Functional Theory (DFT), are

powerful tools for predicting the spectroscopic properties of molecules. These computational

methods allow for the optimization of molecular geometry and the calculation of electronic

structures, which in turn can be used to simulate various types of spectra.[3]

A cross-validation of experimental and theoretical data involves a systematic comparison of the

measured spectra with the computationally predicted spectra. This process helps to:

Validate the accuracy of the theoretical model.

Aid in the assignment of spectral peaks to specific molecular vibrations or electronic

transitions.

Provide a deeper understanding of the molecule's structure-property relationships.

The following diagrams illustrate the logical workflow for such a cross-validation process.
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Caption: Experimental workflow for acquiring spectroscopic data.
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Caption: Logical workflow for cross-validating experimental and theoretical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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